D-Mannose 6-phosphate barium salt

Übersicht

Beschreibung

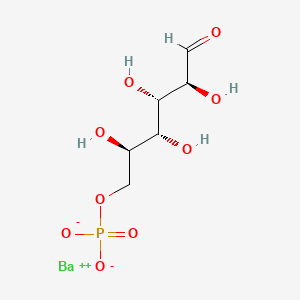

D-Mannose 6-phosphate barium salt is a chemical compound with the empirical formula C6H11BaO9P. It is a derivative of mannose, a monosaccharide, and is often used in various biochemical and industrial applications. This compound is known for its role in glycoprotein production and its importance in targeting and recognition on lysosomal proteins .

Wirkmechanismus

Target of Action

D-Mannose 6-phosphate (M-6-P) is a terminal monosaccharide of asparagine-linked oligosaccharides that plays a crucial role in glycoprotein production . It is an important intermediate in the synthesis and processing of protein-bound oligosaccharides, which are needed for targeting and recognition on some lysosomal proteins . The primary targets of M-6-P are the lysosomal enzymes, which it helps to transport to or from the endosomes and lysosomes .

Mode of Action

D-Mannose 6-phosphate interacts with its targets by being incorporated into the final oligosaccharide of the glycoprotein . This incorporation is essential for the proper targeting and recognition of lysosomal proteins .

Biochemical Pathways

The biochemical pathway involving D-Mannose 6-phosphate is known as the M-6-P-dependent pathway . This pathway is responsible for transporting most lysosomal enzymes . The process begins with the conversion of M-6-P to α-D-mannose-1-phosphate (M-1-P) by the enzyme phosphomannomutase . This conversion is crucial for the synthesis of protein-bound oligosaccharides .

Pharmacokinetics

The pharmacokinetics of D-Mannose 6-phosphate involves its rapid absorption and excretion by the urinary tract . This property impacts its bioavailability, making it necessary for the compound to be continuously supplied to maintain its therapeutic effects .

Result of Action

The action of D-Mannose 6-phosphate results in the proper targeting and recognition of lysosomal proteins . This leads to the correct transport of these enzymes to or from the endosomes and lysosomes . When this process is disrupted, it can lead to various disorders, including mental retardation, hypoplasia (underdevelopment of organs), ataxia (loss of motor control), and seizures .

Action Environment

The action of D-Mannose 6-phosphate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at −20°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of specific lectins on the bacterial wall can bind to D-Mannose and influence its action .

Biochemische Analyse

Biochemical Properties

D-Mannose 6-phosphate barium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to fructose 6-phosphate by the enzyme mannose phosphate isomerase . This conversion is crucial for the glycolytic pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in studies to investigate monocyte recruitment during atherogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and influences enzyme activity and gene expression . For instance, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has good stability

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that high doses of D-Mannose can cause kidney damage . Therefore, it is crucial to carefully control the dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is converted to fructose 6-phosphate in the glycolytic pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose 6-phosphate barium salt typically involves the phosphorylation of D-mannose. One common method is the reaction of D-mannose with phosphoric acid in the presence of a barium salt. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the phosphate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

D-Mannose 6-phosphate barium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it back to D-mannose.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include D-mannose, mannose-1-phosphate, and various substituted mannose derivatives. These products are often used in further biochemical applications .

Wissenschaftliche Forschungsanwendungen

D-Mannose 6-phosphate barium salt has a wide range of scientific research applications:

Chemistry: Used as a reagent in carbohydrate chemistry and glycosylation studies.

Biology: Plays a role in the study of glycoprotein synthesis and lysosomal targeting.

Medicine: Investigated for its potential in treating congenital disorders of glycosylation and other metabolic diseases.

Industry: Utilized in the production of recombinant glycoproteins and other biotechnological applications

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- D-Mannose 6-phosphate sodium salt

- D-Mannose 6-phosphate disodium salt hydrate

- D- (+)-Mannose

- α-D (+)Mannose 1-phosphate sodium salt hydrate

- D- (+)-Galactose

Uniqueness

D-Mannose 6-phosphate barium salt is unique due to its specific barium salt form, which provides distinct properties in terms of solubility and reactivity compared to its sodium or disodium counterparts. This uniqueness makes it particularly useful in certain biochemical and industrial applications where these properties are advantageous .

Eigenschaften

IUPAC Name |

barium(2+);[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-MVNLRXSJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036563 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-94-8 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)

![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)

![Uridine diphosphate glucose, [glucose-6-3H]](/img/structure/B561051.png)